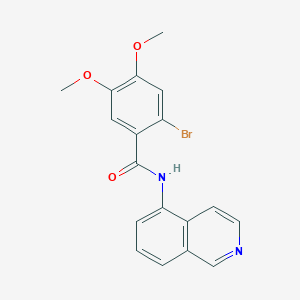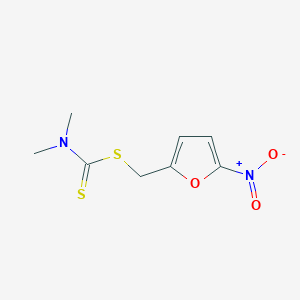
(5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate is a chemical compound known for its unique structure and properties. It consists of a nitrofuran moiety attached to a dimethylcarbamodithioate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate typically involves the reaction of 5-nitrofuran-2-ylmethyl chloride with dimethylcarbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate undergoes several types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitrofuran derivatives, while reduction can produce aminofuran derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Aplicaciones Científicas De Investigación
(5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds.
Biology: The compound’s biological activity makes it a candidate for studies on its effects on different biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique properties make it useful in industrial applications, such as the development of new materials and chemicals
Mecanismo De Acción
The mechanism of action of (5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The nitrofuran moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound shares a similar furan structure but differs in its functional groups and properties.
N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl)Cyclopropanesulfonamide: Another compound with a furan moiety, used in different applications.
Uniqueness
(5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate is unique due to its combination of a nitrofuran moiety and a dimethylcarbamodithioate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
| 57905-44-9 | |
Fórmula molecular |
C8H10N2O3S2 |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
(5-nitrofuran-2-yl)methyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C8H10N2O3S2/c1-9(2)8(14)15-5-6-3-4-7(13-6)10(11)12/h3-4H,5H2,1-2H3 |
Clave InChI |
HWIDXZWCYGYSTK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)SCC1=CC=C(O1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


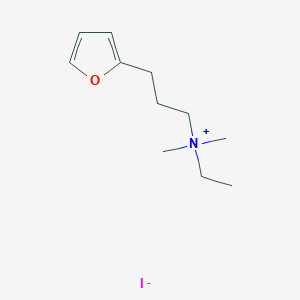

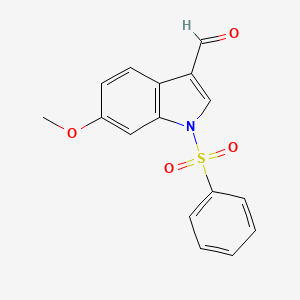
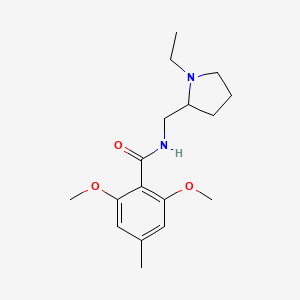

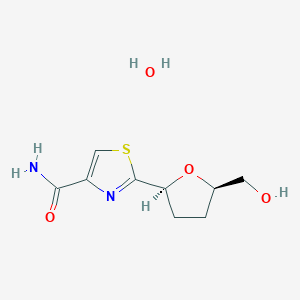
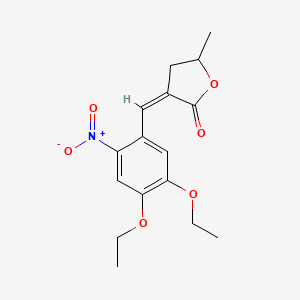
![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
